molecular formula C9H11NO3 B1205401 2-Isopropoxynitrobenzene CAS No. 38753-50-3

2-Isopropoxynitrobenzene

Cat. No.: B1205401
CAS No.: 38753-50-3
M. Wt: 181.19 g/mol
InChI Key: YGURTOHWDPSBAA-UHFFFAOYSA-N
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Description

2-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzene ring

Scientific Research Applications

2-Isopropoxynitrobenzene has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Isopropoxynitrobenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Isopropoxynitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through reduction and oxidation reactions, leading to the formation of metabolites such as aminophenols and nitrophenols . These metabolites can further participate in metabolic pathways, influencing metabolic flux and the levels of other metabolites. The interactions of this compound with metabolic enzymes can modulate the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys, due to their roles in metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting sequences . The localization of this compound within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For example, its presence in the mitochondria may influence mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxynitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of potassium isopropoxide with 1-fluoro-2-nitrobenzene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxynitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 2-isopropoxyaniline.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

    2-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxynitrobenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Butoxynitrobenzene: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

1-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURTOHWDPSBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192032
Record name 2-Isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-50-3
Record name 1-(1-Methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxynitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Isopropoxy)-1-nitrobenzene (317 mg, 70%) was prepared from isopropyl alcohol (0.24 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(isopropoxy)aniline (198 mg, 75%) following general procedure B. N-(2-Isopropoxyphenyl)-N′-thiazolylurea (218 mg, 60%) was prepared from 2-(isopropoxy)aniline (198 mg, 01.3 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-nitrophenol (10 g, 71.9 mmol) and potassium carbonate (21.85 g, 158.1 mmol) in N,N-dimethylformamide:acetone (1:2, 150 mL) was heated under reflux and isopropyl bromide (14.8 mL, 158 mmol) was added dropwise (in 30 minutes) during reflux and stirred overnight. The reaction was cooled to room temperature and partitioned between water and ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (10% ethyl acetate:hexanes) to provide the title compound as a golden yellow oil (11.5 g, 88%). 1H NMR (300 MHz, CDCl3) δ 1.4 (d, 6H, J=6 Hz), 4.7 (septet, 1H, J=6 Hz), 6.98 (m, 1H), 7.09 (d, 1H, J=9 Hz), 7.45 (m, 1H), 7.78 (dd, 1H, 3 Hz); MS (DCI/NH3) m/e 182 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide acetone
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

2-(Isopropoxy)-1-nitrobenzene (317 mg, 70%) was prepared from isopropyl alcohol (0.24 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-isopropoxy)aniline (198 mg, 75%) following general procedure B. N-(2-Isopropoxyphenyl)-N′-thiazolylurea (218 mg, 60%) was prepared from 2-(isopropoxy)aniline (198 mg, 01.3 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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